N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that features a 1,2,3-triazole ring, a piperidine ring, and a cyclopropanecarboxamide group
Properties
Molecular Formula |
C13H21N5O |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H21N5O/c19-13(11-3-4-11)15-12-2-1-6-17(10-12)8-9-18-7-5-14-16-18/h5,7,11-12H,1-4,6,8-10H2,(H,15,19) |
InChI Key |
AMFCBGOURWGVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CN=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Attachment of the piperidine ring: The triazole ring is then linked to a piperidine derivative through an alkylation reaction.
Introduction of the cyclopropanecarboxamide group: Finally, the piperidine-triazole intermediate is reacted with cyclopropanecarboxylic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Biological Studies: It can be used to study the effects of triazole-containing compounds on biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: Its stability and reactivity may make it useful in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide would depend on its specific biological target. Generally, the triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropanecarboxamide group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their stability and biological activity.
Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry for their pharmacological properties.
Cyclopropane Derivatives: Cyclopropane rings are often found in bioactive molecules due to their unique three-membered ring structure.
Uniqueness
N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the combination of these three functional groups in a single molecule. This combination can confer specific biological activities and pharmacokinetic properties that are not present in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
